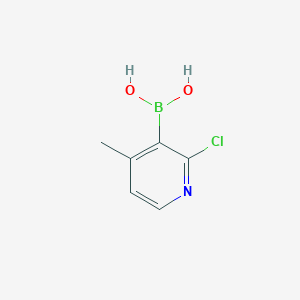

2-Chloro-4-methylpyridine-3-boronic acid

Übersicht

Beschreibung

2-Chloro-4-methylpyridine-3-boronic acid is an organoboron compound with the molecular formula C6H7BClNO2. It is a derivative of pyridine, substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylpyridine-3-boronic acid typically involves the borylation of 2-Chloro-4-methylpyridine. One common method is the reaction of 2-Chloro-4-methylpyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-methylpyridine-3-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Major Products

The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity

One of the notable applications of 2-chloro-4-methylpyridine-3-boronic acid is its role as an intermediate in the synthesis of antiviral compounds. It has been identified as a precursor for the synthesis of 3-amino-4-methylpyridine, which is a key intermediate in the production of nevirapine, an anti-AIDS drug. The synthesis method involves using this boronic acid in a reaction with ammonia sources and metal oxides as catalysts, yielding high product yields under mild conditions .

Anticancer Properties

Research indicates that boronic acids, including derivatives like this compound, exhibit promising anticancer activities. They can inhibit certain cancer cell lines by targeting specific pathways involved in tumor growth and resistance to chemotherapy. For instance, boronic acid derivatives have been shown to synergize with cytotoxic agents in leukemia cells, enhancing their efficacy .

Synthetic Applications

Coupling Reactions

this compound is utilized in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This compound can react with various aryl halides to produce biaryl compounds, which are essential in pharmaceuticals and materials science .

Optimization of Synthesis

Recent studies have focused on optimizing synthetic routes involving this boronic acid. For example, modifications in reaction conditions and catalysts have led to improved yields and reduced reaction times in the synthesis of pyridinylimidazole-type compounds .

Agrochemical Applications

In agrochemistry, boronic acids are explored for their potential as herbicides and fungicides. The structural features of this compound allow it to interact with biological targets in pests and pathogens, making it a candidate for developing new agrochemical agents.

Data Table: Summary of Applications

Case Studies

-

Synthesis of Nevirapine

A study demonstrated the efficient synthesis of 3-amino-4-methylpyridine using this compound as a starting material. The method employed metal oxide catalysts and ammonia sources, achieving a yield of up to 95% under optimized conditions . -

Anticancer Activity Research

In vitro studies indicated that certain boronic acid derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity was attributed to the unique reactivity patterns of boronic acids with cellular targets involved in cancer progression .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-methylpyridine-3-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-4-methylpyridine-3-boronic acid can be compared with other boronic acids and esters, such as:

2-Chloro-4-methoxypyridine-3-boronic acid: Similar structure but with a methoxy group instead of a methyl group.

2-Chloropyridine-3-boronic acid: Lacks the methyl group at the 4-position.

4-Methylpyridine-3-boronic acid: Lacks the chlorine atom at the 2-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the properties of the final coupled products .

Biologische Aktivität

2-Chloro-4-methylpyridine-3-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro substituent and a boronic acid functional group, making it suitable for various synthetic applications and biological interactions. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C₇H₈BClN

- Molecular Weight : 165.5 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 204.5 °C

- Melting Point : 60-63 °C

These properties indicate that this compound is a stable compound under standard laboratory conditions, suitable for various chemical reactions.

The biological activity of this compound primarily stems from its ability to interact with biological targets through reversible covalent bonding. The boronic acid group can form complexes with diols in biomolecules, which is crucial for enzyme inhibition and modulation of signaling pathways.

Inhibition Studies

Recent studies have shown that this compound exhibits significant inhibitory activity against various enzymes, particularly those involved in inflammatory processes:

- p38 MAP Kinase Inhibition :

- Cross-Coupling Reactions :

Case Studies

- Anti-inflammatory Activity :

- Anticancer Potential :

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

(2-chloro-4-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGWAHJXFWBCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376754 | |

| Record name | 2-Chloro-4-methylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029654-29-2 | |

| Record name | 2-Chloro-4-methylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.